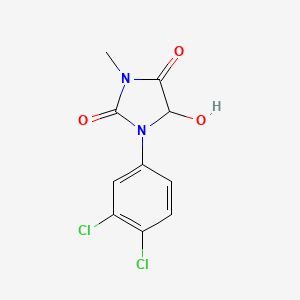
5-chloro-1-(1-methyl-3-phenylpropyl)-3a,7a-dihydro-1H-benzimidazole-2-thiol
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to the one , involves several key steps, such as nucleophilic substitution reactions, chlorination, and condensation with various reagents to introduce specific functional groups. For example, Sarhan et al. (1997) discussed the synthesis of 4-chloro-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazoles through chlorination and nucleophilic substitution, showcasing a method that might be akin to synthesizing the target compound (Sarhan, Hozien, Mahmoud, & El-Sherief, 1997).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring, with various substituents affecting their chemical behavior and properties. NMR and X-ray crystallography are commonly employed techniques for analyzing these structures. For instance, studies by Ying-jun (2012) on oxadiazole derivatives containing benzimidazole moiety utilized NMR to determine the structure and behavior of the molecules, a methodology that could be applied to understand the detailed structure of our compound of interest (Ying-jun, 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo a range of chemical reactions, including nucleophilic substitution, condensation, and cyclization, leading to various derivatives with potential pharmacological activities. For example, the work by Sarhan et al. (1997) detailed the reactivity of thiazolo[3,2-a]benzimidazole derivatives with alcohols, amines, and other reagents, indicating a versatile chemistry that could be relevant for our compound (Sarhan et al., 1997).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their specific substituents and molecular geometry. The study by Arslan et al. (2004) on a benzimidazole compound provides insight into how these properties are determined and can be related to the compound (Arslan, Kazak, Karatas, & Özden, 2004).
properties
IUPAC Name |
6-chloro-3-(4-phenylbutan-2-yl)-3a,7a-dihydro-1H-benzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c1-12(7-8-13-5-3-2-4-6-13)20-16-10-9-14(18)11-15(16)19-17(20)21/h2-6,9-12,15-16H,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQPNDLUJBWOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N2C3C=CC(=CC3NC2=S)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-[(cyclopentylamino)carbonyl]-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4014590.png)
![4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4014592.png)
![3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B4014600.png)
![ethyl 5-[(cyclopentylamino)carbonyl]-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4014602.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4014608.png)
![3-{7-[(4-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B4014621.png)


![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B4014645.png)
![2-[(3-allyl-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4014653.png)



